![molecular formula C15H23ClO B13163814 ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a chloromethyl group and a 4-methylhexyl group linked through an ether bond
準備方法
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzene: The initial step involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction produces benzyl chloride.
Etherification: The benzyl chloride is then reacted with 4-methylhexanol in the presence of a base such as sodium hydride to form the ether linkage, resulting in the formation of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation and etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) with various nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives of the original compound.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology and Medicine:
- Potential applications in drug development as a building block for pharmacologically active compounds.
- Investigated for its interactions with biological macromolecules.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and resins.
作用機序
The mechanism of action of ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Benzyl Chloride: Similar in structure but lacks the ether linkage and the 4-methylhexyl group.
4-Methylhexyl Chloride: Similar in structure but lacks the benzene ring and the ether linkage.
Uniqueness:
- The presence of both the chloromethyl group and the 4-methylhexyl group linked through an ether bond makes ({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene unique. This combination of functional groups provides distinct reactivity and potential applications compared to its similar compounds.
特性
分子式 |
C15H23ClO |
|---|---|
分子量 |
254.79 g/mol |
IUPAC名 |
[4-(chloromethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23ClO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
InChIキー |
DTNDDJASIUTFTR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCOCC1=CC=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
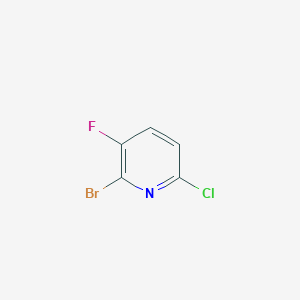
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)

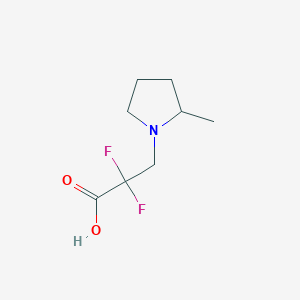
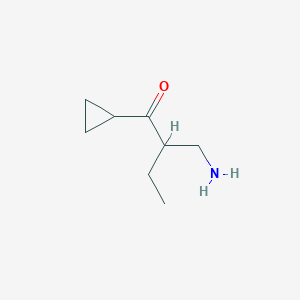
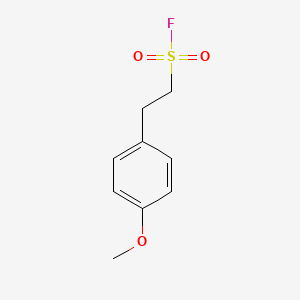
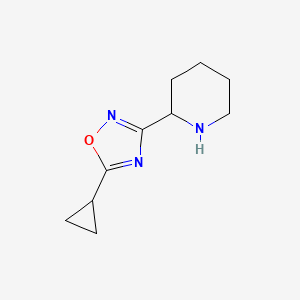
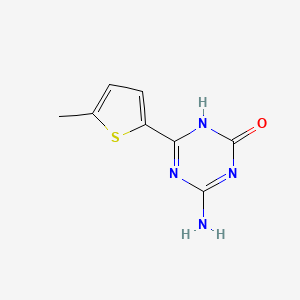
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
